Acetamide, 2-(hydroxyimino)-N-[4-(1-methylethyl)phenyl]- is an organic compound characterized by the presence of a hydroxyimino functional group attached to an acetamide structure. Its molecular formula is with a molecular weight of approximately 204.27 g/mol. The compound is also known by various synonyms, including Glyoxanilide oxime and Isonitrosoacetanilide . The structure features a phenyl group substituted with an isopropyl group, contributing to its unique chemical properties.
Research indicates that compounds similar to acetamide, 2-(hydroxyimino)-N-[4-(1-methylethyl)phenyl]- exhibit significant biological activities. These include:
The synthesis of acetamide, 2-(hydroxyimino)-N-[4-(1-methylethyl)phenyl]- typically involves the following steps:
Acetamide, 2-(hydroxyimino)-N-[4-(1-methylethyl)phenyl]- has several potential applications:
Interaction studies of acetamide compounds often focus on their ability to bind with biological targets. For instance:
Several compounds share structural similarities with acetamide, 2-(hydroxyimino)-N-[4-(1-methylethyl)phenyl]-. Here are a few notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Acetamide, N-phenyl- | CHNO | Lacks hydroxyimino group; used as a simple amide |
| Isonitrosoacetanilide | CHNO | Contains nitroso group; exhibits different reactivity |
| Glyoxanilide | CHNO | Similar amide structure but without hydroxyimino substitution |
The uniqueness of acetamide, 2-(hydroxyimino)-N-[4-(1-methylethyl)phenyl]- lies in its specific hydroxyimino substitution and the presence of an isopropyl group on the phenyl ring, which may enhance its biological activity compared to simpler analogs.